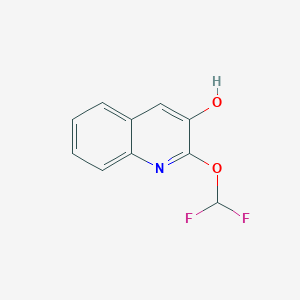
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol is an organic compound that features both an aziridine ring and a nitrophenyl group. Compounds containing aziridine rings are known for their reactivity due to the strained three-membered ring, while nitrophenyl groups are often involved in various chemical reactions due to their electron-withdrawing properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol typically involves the reaction of aziridine with a nitrophenyl-containing precursor. One common method is the nucleophilic substitution reaction where aziridine reacts with 4-nitrophenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of aziridine and the potential hazards associated with nitro compounds.
化学反应分析
Types of Reactions
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic medium.
Reduction: H2/Pd, Fe/HCl, or SnCl2.
Substitution: Nucleophiles like NH3, RSH, or RNH2 in solvents like ethanol or water.
Major Products
Oxidation: 2-(Aziridin-1-yl)-1-(4-nitrophenyl)acetone.
Reduction: 2-(Aziridin-1-yl)-1-(4-aminophenyl)ethanol.
Substitution: Various substituted aziridines depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity due to the presence of the aziridine ring.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to the reactivity of the aziridine ring.
Industry: Used in the production of polymers and other materials where the nitrophenyl group can impart specific properties.
作用机制
The mechanism of action of 2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol involves the reactivity of the aziridine ring. The strained three-membered ring can undergo ring-opening reactions with nucleophiles, leading to the formation of new compounds. The nitrophenyl group can participate in electron transfer reactions, influencing the overall reactivity of the molecule.
相似化合物的比较
Similar Compounds
2-(Aziridin-1-yl)ethanol: Lacks the nitrophenyl group, making it less reactive in certain reactions.
1-(4-Nitrophenyl)ethanol: Lacks the aziridine ring, reducing its potential for ring-opening reactions.
2-(Aziridin-1-yl)-1-phenylethanol: Similar structure but with a phenyl group instead of a nitrophenyl group, affecting its reactivity and applications.
Uniqueness
2-(Aziridin-1-yl)-1-(4-nitrophenyl)ethanol is unique due to the combination of the aziridine ring and the nitrophenyl group
属性
CAS 编号 |
21719-28-8 |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
2-(aziridin-1-yl)-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C10H12N2O3/c13-10(7-11-5-6-11)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2 |
InChI 键 |
JVKAAEKOBOXXEW-UHFFFAOYSA-N |
规范 SMILES |
C1CN1CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)


![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)





![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)



